6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one
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Description
6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one, also known as EFMCQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EFMCQ belongs to the class of quinoline-based compounds and has been studied for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Scientific Research Applications
1. Zinc(II) Specific Fluorescing Agents
The synthesis of compounds like Zinquin ester and Zinquin Acid, which are zinc(II)-specific fluorophores, is crucial in the study of biological zinc(II). The process involves demethylation and electrophilic substitution, showcasing the importance of compounds such as 6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one in the synthesis of zinc(II) specific agents (Mahadevan et al., 1996).
2. Synthesis of Antitumor Agents
Compounds with structures similar to this compound have been used in the synthesis of antitumor agents. For instance, synthesis involving sulfonamides and Sonogashira couplings under thermal or microwave conditions has led to compounds showing selective in vitro inhibition of cancer cell lines (McCarroll et al., 2007).
3. Synthesis of Antibacterial Agents
The synthesis of new antibacterial agents, such as broad-spectrum antibacterial isothiazoloquinolone, employs intermediates with structural features similar to this compound. These compounds have shown effectiveness against resistant organisms like MRSA (Hashimoto et al., 2007).
4. Fluorescent Labeling in Biomedical Analysis
Compounds like 6-Methoxy-4-quinolone, derived from similar structures, act as novel fluorophores with strong fluorescence in a wide pH range, useful in biomedical analysis. They exhibit high stability against light and heat, making them ideal for fluorescent labeling (Hirano et al., 2004).
5. Synthesis of Novel Fluorophores for Spectroscopic Studies
The synthesis of novel fluorophores for spectroscopic studies, including the influence of UV irradiation on optical properties, is another application. For instance, the study of 8-hydroxy quinoline based azo dye revealed changes in optical constants and nonlinear optical parameters upon UV irradiation (Gaml, 2018).
Properties
IUPAC Name |
6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-31-20-10-13-23-22(14-20)25(28)24(32(29,30)21-11-8-19(26)9-12-21)16-27(23)15-18-6-4-17(2)5-7-18/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCCBBBRLXQFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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